2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one
Overview
Description
2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.27 . It is a part of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of 2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one is characterized by a bicyclic scaffold, which is a common feature in the family of tropane alkaloids . The C–N bond distance of the lactam moieties in benzoyl derivatives is significantly prolonged, as compared with that in the parent compounds .Scientific Research Applications
Application 1: Synthesis of Tropane Alkaloids
- Summary of the Application : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Methods of Application or Experimental Procedures : The methodologies reported involve the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
- Results or Outcomes : The review compiles the most relevant achievements in these areas .
Application 2: Drug Discovery
- Summary of the Application : 2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
- Methods of Application or Experimental Procedures : The review summarizes the synthetic approaches to access this bicyclic architecture and highlights its presence in the total synthesis of several target molecules .
- Results or Outcomes : The 2-azabicyclo[3.2.1]octane system, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring, has gained significant interest in the past decades due to its synthetic and pharmacological potential .
Application 3: Traditional Chinese Medicine
- Summary of the Application : The 2-azabicyclo[3.2.1]octane scaffold has been found in a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .
- Methods of Application or Experimental Procedures : The plant Ormosia hosier is harvested, and its roots and stems are processed to extract the alkaloids .
- Results or Outcomes : The alkaloids derived from this plant have shown a wide array of interesting biological activities .
Application 4: Synthesis of Carbocyclic Nucleosides
- Summary of the Application : The 2-azabicyclo[3.2.1]octan-3-one core has been shown to be an important precursor to other carbocyclic nucleosides .
- Methods of Application or Experimental Procedures : The synthesis of these nucleosides involves the use of the 2-azabicyclo[3.2.1]octan-3-one core as a key synthetic intermediate .
- Results or Outcomes : The resulting carbocyclic nucleosides have potential applications in the field of medicinal chemistry .
Application 5: Valorization of Biomass Derived Compounds
- Summary of the Application : The 2-azabicyclo[3.2.1]octane scaffold is being explored in the valorization of biomass derived compounds through photochemical transformations .
- Methods of Application or Experimental Procedures : The research involves the use of photochemical transformations to convert biomass derived compounds into valuable products .
- Results or Outcomes : The research is ongoing, and the outcomes are expected to contribute to the development of sustainable chemical processes .
Application 6: Palladium-Catalyzed Reactions of Aziridines
- Summary of the Application : The 2-azabicyclo[3.2.1]octane scaffold is being used in palladium-catalyzed reactions of aziridines .
- Methods of Application or Experimental Procedures : The research involves the use of palladium catalysts to facilitate reactions involving aziridines .
- Results or Outcomes : The research is ongoing, and the outcomes are expected to contribute to the development of new synthetic methodologies .
properties
IUPAC Name |
2-benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13-12-8-11(16-13)6-7-14(12)9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQFBKCSARAZMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CC1OC2=O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565020 | |
Record name | 2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one | |
CAS RN |
133192-43-5 | |
Record name | 2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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